molecular formula C16H14O B6361386 o-methylchalcone CAS No. 22966-01-4

o-methylchalcone

Cat. No.: B6361386
CAS No.: 22966-01-4
M. Wt: 222.28 g/mol
InChI Key: JTDWYVCDAANOSR-UHFFFAOYSA-N
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Description

o-Methylchalcone: is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to the ortho position of one of the aromatic rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including o-methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds at room temperature and yields the desired chalcone product after purification.

Industrial Production Methods: Industrial production of chalcones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods, such as grinding, have also been explored for their environmental benefits and simplicity .

Chemical Reactions Analysis

Types of Reactions: o-Methylchalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: o-Methylchalcone is used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These compounds have significant applications in medicinal chemistry .

Biology and Medicine: Chalcones, including this compound, exhibit a wide range of biological activities. They have been studied for their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation .

Industry: In the industrial sector, this compound is used in the development of fluorescent materials and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The biological activity of o-methylchalcone is primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. This structural modification can enhance its ability to interact with specific molecular targets and improve its pharmacological properties compared to other chalcone derivatives .

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWYVCDAANOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326848
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-28-6, 22966-01-4
Record name 3-(2-Methylphenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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